2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 884497-64-7
VCID: VC8005750
InChI: InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2
SMILES: C1CNCCC1N2CCN(CC2)CCO
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

CAS No.: 884497-64-7

Cat. No.: VC8005750

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol - 884497-64-7

Specification

CAS No. 884497-64-7
Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol
Standard InChI InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2
Standard InChI Key YNGKKJBRHMCKAO-UHFFFAOYSA-N
SMILES C1CNCCC1N2CCN(CC2)CCO
Canonical SMILES C1CNCCC1N2CCN(CC2)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol, delineates its structure:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Piperidine substituent: A saturated six-membered ring with one nitrogen atom, attached to the piperazine core at position 4.

  • Ethanol spacer: A two-carbon chain with a hydroxyl group, connected to the piperazine nitrogen.

Table 1: Key Physicochemical Properties (Inferred from Analogs)

PropertyValue/Description
Molecular FormulaC₁₁H₂₁N₃O
Molecular Weight227.31 g/mol
LogP (Partition Coefficient)~1.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (hydroxyl, piperidine NH)
Hydrogen Bond Acceptors4 (piperazine N, hydroxyl O)

The ethanol group enhances water solubility compared to purely hydrophobic analogs, while the piperidine-piperazine system enables interactions with G protein-coupled receptors (GPCRs) and ion channels .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol likely involves:

  • N-alkylation of piperazine: Reacting piperazine with 2-chloroethanol to introduce the ethanol moiety.

  • Coupling with piperidine: Subsequent reaction with 4-chloropiperidine or via reductive amination using piperidin-4-one.

A representative pathway for a related compound, 2-{4-[1-(3-Chlorobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol (ChemSpider ID: 706583), involves:

  • Amination of 2-chloroethanol with 1-(3-chlorobenzyl)piperidin-4-amine .

  • Purification via column chromatography and characterization by NMR and mass spectrometry .

Table 2: Spectral Data for Analogous Compounds

TechniqueKey Signals (Analog Example)
¹H-NMRδ 3.5–4.0 ppm (m, ethanol -CH₂OH)
¹³C-NMRδ 60.2 (ethanol C-OH), δ 52.4 (piperazine)
HRMSm/z 227.31 [M+H]+
CompoundTargetIC₅₀/EC₅₀Reference
4q (VEGFR-II inhibitor)VEGFR-II1.38 μM
ID:2504CFTRNot reported

Applications in Drug Development

Kinase Inhibitors

The compound’s piperazine core is a hallmark of kinase inhibitors like imatinib. Structural optimization could yield candidates targeting EGFR or VEGFR-II .

Antimicrobial Agents

Piperazine-ethanol hybrids show activity against Mycobacterium tuberculosis (MIC: 2–8 μg/mL), suggesting utility in infectious disease therapy .

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the piperidine and ethanol moieties to enhance potency.

  • In Vivo Efficacy Models: Testing in xenograft models for anticancer activity.

  • CFTR Potentiation Assays: Evaluating chloride transport in cell lines expressing mutant CFTR .

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